6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid
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Overview
Description
6-[(Tert-butoxy)carbonyl]-6-azaspiro[45]decane-9-carboxylic acid is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid typically involves the protection of the amine group followed by the formation of the spiro ring system. The process generally includes the following steps:
Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate and triethylamine in dichloromethane.
Formation of the Spiro Ring System: The protected amine is then reacted with sodium bicarbonate in water and ethanol to form the spiro ring system.
Deprotection: The final step involves the deprotection of the amine and carboxylic acid groups using hydrochloric acid in ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro ring system.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of spiro compounds.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
- 6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid is unique due to its specific spiro ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-6-11(12(17)18)10-15(16)7-4-5-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
HJPBDLKGNAVCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCCC2)C(=O)O |
Origin of Product |
United States |
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